2-Nitro-N-phenylbenzenesulfonamide

Vue d'ensemble

Description

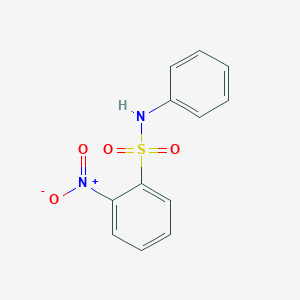

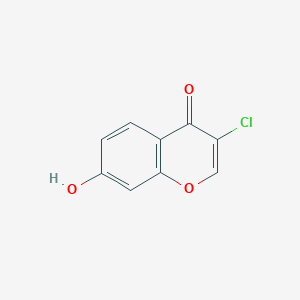

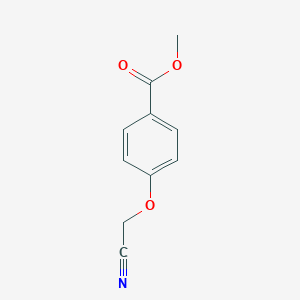

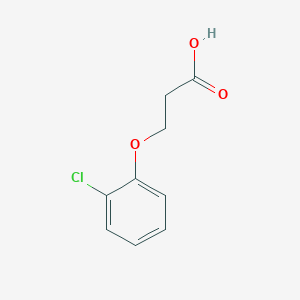

2-Nitro-N-phenylbenzenesulfonamide is a chemical compound with the molecular formula C12H10N2O4S . The molecule is twisted at the S—N bond, the C—N—S—C torsion angle being −72.83 (15)° . The dihedral angle between the benzene rings is 59.55 (7)° .

Molecular Structure Analysis

In the molecular structure of this compound, the conformation of the N—H bond in the –SO2—NH– fragment is syn to the ortho-nitro group in the sulfonylbenzene ring . The molecule is twisted at the S—N bond .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 278.29 g/mol . The compound has a topological polar surface area of 100 Ų . The exact mass and monoisotopic mass are 278.03612798 g/mol .Applications De Recherche Scientifique

Versatility in Preparation of Secondary Amines

2-Nitrobenzenesulfonamides, including 2-Nitro-N-phenylbenzenesulfonamide, are utilized for the smooth alkylation of primary amines, yielding N-alkylated sulfonamides. These compounds can then be converted into secondary amines, showcasing their versatility in amine synthesis (Fukuyama et al., 1995).

Conformational Studies and Structural Properties

Research has explored the conformational properties of 2-nitrobenzenesulfonamide (2-NBSA) in both gas and crystalline phases. Studies include examining its molecular structure and the impact of substituents like CH3 and NO2 on its conformational characteristics (Giricheva et al., 2011).

Chemoselective Aromatic Substitution

A novel route involving the metal-promoted tandem nitration and halogenation of N-phenylbenzenesulfonamide to synthesize derivatives, such as N-(4-halo-2-nitrophenyl)benzenesulfonamide, demonstrates the compound's use in chemoselective aromatic substitution. This method shows high functional group compatibility and practicality (Xiao Yu et al., 2022).

Application in Synthesis of Benzothiadiazines and Benzimidazoles

This compound is used in a tandem reduction, ammonolysis, condensation, and deamination reaction to synthesize benzothiadiazines and 1-(phenylsulfonyl)-1H-benzimidazoles. This method features good functional group tolerance and employs SnCl2/i-PrOH as the reaction reagent (Xiao Yu et al., 2022).

Computational Studies on Related Sulfonamide Molecules

Computational studies have been conducted on related sulfonamide molecules, providing insights into their structural and electronic properties. This research helps in understanding the molecular interactions and stability of these compounds (Murthy et al., 2018).

Safety and Hazards

Propriétés

IUPAC Name |

2-nitro-N-phenylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O4S/c15-14(16)11-8-4-5-9-12(11)19(17,18)13-10-6-2-1-3-7-10/h1-9,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLPVALKIJBKOGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60281898 | |

| Record name | 2-Nitro-N-phenylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60281898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5454-97-7 | |

| Record name | 5454-97-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23391 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Nitro-N-phenylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60281898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the structural significance of the nitro group in 2-nitro-N-phenylbenzenesulfonamide?

A1: The nitro group in this compound plays a crucial role in the molecule's conformation and intermolecular interactions. [] Research reveals that the N—H bond in the –SO2—NH– fragment adopts a syn conformation relative to the ortho-nitro group on the sulfonylbenzene ring. [] This conformation facilitates the formation of an intramolecular hydrogen bond between the amide hydrogen atom and a nitro group oxygen atom. This interaction contributes to the overall stability of the molecule and influences its packing arrangement in the crystalline state. []

Q2: How is this compound utilized in organic synthesis?

A2: this compound serves as a versatile starting material in the synthesis of benzothiadiazine and 1-(phenylsulfonyl)-1H-benzimidazole derivatives. [] It participates in a novel, tin chloride (SnCl2) promoted tandem reaction sequence involving reduction, ammonolysis, condensation, and deamination. [] This efficient method highlights the compound's utility in constructing complex heterocyclic systems, which are frequently encountered in medicinal chemistry and drug discovery.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![12H-quinoxalino[2,3-b][1,4]benzothiazine](/img/structure/B181861.png)

![4-Chloro-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine](/img/structure/B181879.png)